REACTION_CXSMILES
|
[Na].O1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[CH2:4][C:3]1=[O:11].CO[C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=[O:18].O.[CH2:23]([OH:25])C>C(O)(=O)C>[CH3:23][O:25][C:9]1[CH:10]=[C:5]([CH:4]2[C:3](=[O:11])[C:19]3[C:16](=[CH:15][CH:14]=[CH:21][CH:20]=3)[C:17]2=[O:18])[CH:6]=[CH:7][CH:8]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(CC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred under reflu for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C. over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid was added to the solution until acid
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was decanted
|
Type
|
CUSTOM
|
Details
|
to leave a red gum
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
a solid was precipitated
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol (74 OP)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1C(C2=CC=CC=C2C1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |